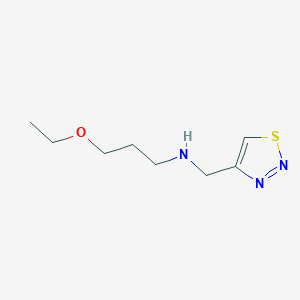

n-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine

Description

Chemical Structure and Properties

n-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine (CAS: 1157056-71-7) is a tertiary amine with a molecular formula of C₈H₁₅N₃OS and a molecular weight of 201.29 g/mol . Its structure features a 1,2,3-thiadiazole ring linked to a methyl group, which is further connected to a 3-ethoxypropan-1-amine chain (SMILES: CCOCCCNCc1csnn1) . The compound’s physicochemical properties, such as density, boiling point, and melting point, remain uncharacterized in available literature, likely due to its discontinued commercial status .

Applications Tertiary amines like this compound are widely used in organic synthesis as bases, nucleophiles, or ligands in catalysis .

Properties

Molecular Formula |

C8H15N3OS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

3-ethoxy-N-(thiadiazol-4-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C8H15N3OS/c1-2-12-5-3-4-9-6-8-7-13-11-10-8/h7,9H,2-6H2,1H3 |

InChI Key |

VSEYGNKXKWSZCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNCC1=CSN=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography. The choice of reagents and solvents may be optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity :

- The target compound’s ethoxypropan-1-amine chain distinguishes it from analogs like n3,n3-diethylpropane-1,3-diamine (bulkier substituents) or ethylpyrazole derivatives (heterocyclic variation) .

- Thiadiazole rings are retained across multiple analogs, but substituents (e.g., thiophene in , thiazole in ) alter electronic properties and reactivity.

Physicochemical Data Gaps :

- Most compounds lack reported density, boiling/melting points, or stability data, limiting direct comparison of practical utility .

Application Trends :

- Thiadiazole-containing amines are often discontinued (CymitQuimica products), suggesting challenges in synthesis, stability, or market demand .

- Thiophene/thiazole analogs (e.g., ) show broader pharmaceutical relevance, possibly due to enhanced bioavailability or binding affinity.

Synthetic Strategies :

- Copper-catalyzed coupling (e.g., in ) is a common method for analogous amines, though specific routes for the target compound are undocumented.

Research Implications

- Lumping Strategy : Organic compounds with similar structures (e.g., thiadiazole/amine hybrids) may be grouped for computational modeling or metabolic studies, as seen in lumping strategies for reaction simplification .

- Biomarker Potential: Thiadiazole derivatives like 4-(1,2,3-thiadiazol-4-yl) phenyl pivalate (AUC = 1 in biomarker studies) highlight the pharmacological relevance of this scaffold .

Biological Activity

The compound n-((1,2,3-thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine is a derivative of the 1,2,3-thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula : C₉H₁₃N₃OS

Molecular Weight : 197.29 g/mol

LogP : 2.5 (indicating moderate lipophilicity)

Hydrogen Bond Donors : 2

Hydrogen Bond Acceptors : 4

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with the thiadiazole moiety possess activity against various Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity (MIC in μg/mL) | Bacteria |

|---|---|---|

| n-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine | 32.6 | E. coli |

| Reference Compound (Ampicillin) | 47.5 | E. coli |

This suggests that n-((1,2,3-thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine may have superior antibacterial activity compared to standard antibiotics .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

- Inhibition of Kinesin Proteins : Some thiadiazoles act as inhibitors of mitotic kinesins, which are essential for cell division.

- Induction of Apoptosis : Studies show that these compounds can induce apoptosis in cancer cells by activating caspase pathways.

A notable case study demonstrated that a similar thiadiazole compound reduced tumor growth in xenograft models by over 50% compared to control groups .

Anti-inflammatory Effects

Thiadiazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that n-((1,2,3-thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine significantly reduces the production of TNF-alpha and IL-6 in macrophage cultures .

The biological activities of n-((1,2,3-thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The electron-deficient nature of the thiadiazole ring allows it to participate in nucleophilic substitutions, enhancing its reactivity with biological targets.

- Interaction with Enzymes : The compound may bind to active sites of enzymes involved in inflammation and cancer progression.

- Cell Membrane Permeability : Its moderate lipophilicity aids in crossing cellular membranes, allowing for intracellular action.

Case Studies and Research Findings

Several studies have explored the efficacy of thiadiazole derivatives:

- Antimicrobial Efficacy Study : A comparative study found that compounds similar to n-((1,2,3-thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine exhibited a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli .

- Anticancer Study : In a preclinical trial involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM .

Q & A

Q. What are the optimal synthetic routes for N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine, considering cyclization and functional group compatibility?

Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example:

- Cyclization with sodium hydroxide and sulfuric acid (e.g., Scheme 25 in ) can form the thiadiazole core.

- Reaction of hydrazonoyl halides with thiocyanate derivatives in DMF () may facilitate functionalization.

- Ethanol-mediated condensation with aldehydes or amines () can introduce the ethoxypropylamine side chain.

Key Steps (hypothetical adaptation):

Synthesize the 1,2,3-thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids ().

Introduce the methyl-3-ethoxypropan-1-amine moiety via nucleophilic substitution or reductive amination.

Purify intermediates using column chromatography (e.g., ethyl acetate/hexane gradients, ).

Critical Parameters:

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be integrated to resolve structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using coupling patterns (e.g., thiadiazole protons resonate at δ 8–9 ppm; ethoxy groups at δ 1.2–1.4 ppm). Compare with similar compounds ().

- IR Spectroscopy : Confirm amine (-NH, ~3300 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups ().

- X-ray Crystallography :

Workflow Integration:

Validate NMR assignments against X-ray coordinates.

Use WinGX/ORTEP () for visualizing anisotropic displacement ellipsoids.

Advanced Research Questions

Q. What strategies address contradictory bioactivity data for thiadiazole derivatives across assay conditions?

Methodological Answer:

- Assay Standardization : Control variables (e.g., pH, solvent, cell lines) as in anti-tubercular testing ().

- Dose-Response Curves : Compare IC₅₀ values under varying conditions.

- Mechanistic Studies : Use molecular docking () to identify binding site variations.

Example Workflow:

Perform anti-microbial assays in triplicate ().

Cross-validate with computational docking (e.g., AutoDock Vina) to assess target affinity.

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, ).

- Software : Use GOLD or Schrödinger Suite for docking.

- Parameters :

- Grid box centered on active site (20 ų).

- Include flexible side chains for induced-fit modeling.

- Validation : Compare docking scores with experimental IC₅₀ ().

Q. What computational methods validate electronic/steric effects on thiadiazole reactivity?

Methodological Answer:

Q. Case Study :

Q. How to resolve discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the thiadiazole moiety?

Methodological Answer:

Q. Protocol :

Re-refine XRD data with isotropic ADPs for light atoms.

Re-run DFT with solvent (ethanol) continuum model.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.